(2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazole ring, a pyridine ring, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in the synthesis include pyridine derivatives, imidazole derivatives, and morpholine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it valuable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative used in various chemical syntheses.
4,4’-Di-tert-butyl-2,2’-dipyridyl: A bipyridine compound with bulky substituents, used in catalysis.
Uniqueness
(2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone is unique due to its combination of imidazole, pyridine, and morpholine rings. This structural complexity allows for a wide range of chemical reactions and applications, setting it apart from simpler bipyridine derivatives.
Conclusion
This compound is a versatile and valuable compound in scientific research and industry. Its unique structure and reactivity make it a key player in the development of new materials, pharmaceuticals, and chemical processes. Continued research into its properties and applications will likely yield further insights and innovations.
Properties
IUPAC Name |
(2-imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-13-26-18(16-5-3-2-4-6-16)12-24(15)20(25)17-7-8-22-19(11-17)23-10-9-21-14-23/h2-11,14-15,18H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCJJIJEBQLXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C2=CC(=NC=C2)N3C=CN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.